5-Ethyl-2,3-dimethylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

61868-23-3 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

5-ethyl-2,3-dimethylheptane |

InChI |

InChI=1S/C11H24/c1-6-11(7-2)8-10(5)9(3)4/h9-11H,6-8H2,1-5H3 |

InChI Key |

BFCKNSGKYWMUNP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CC(C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the IUPAC Nomenclature, Structure, and Synthesis of 5-Ethyl-2,3-dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the saturated acyclic alkane, 5-Ethyl-2,3-dimethylheptane. The document details its IUPAC nomenclature, chemical structure, and physical properties. Furthermore, it outlines generalized experimental protocols for the synthesis and characterization of this and structurally similar branched alkanes, addressing the common challenges encountered in their preparation and analysis.

IUPAC Nomenclature and Structure

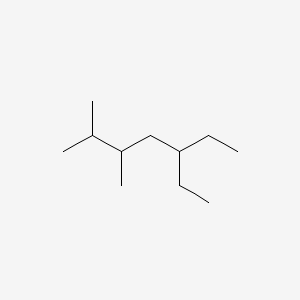

This compound is a constitutional isomer of undecane (B72203) with the molecular formula C₁₁H₂₄.[1] Its structure is defined by a seven-carbon main chain (heptane) with three alkyl substituents: two methyl groups at positions 2 and 3, and an ethyl group at position 5.

The IUPAC naming of branched alkanes follows a systematic set of rules to ensure a unique and unambiguous name for every structure. The process for naming this compound is illustrated in the diagram below.

Caption: A logical workflow for determining the IUPAC name of this compound.

Physicochemical and Spectroscopic Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₂₄ |

| Molecular Weight | 156.31 g/mol [2] |

| CAS Number | 61868-23-3[2] |

| Boiling Point | ~180-190 °C |

| Density | ~0.75 g/cm³ |

| ¹H NMR Chemical Shifts | 0.8-1.0 ppm (CH₃), 1.1-1.6 ppm (CH₂, CH) |

| ¹³C NMR Chemical Shifts | 10-40 ppm |

| Major Mass Spec Fragments | m/z = 43, 57, 71, 85, 127 (loss of alkyl fragments) |

Synthesis of Branched Alkanes: Experimental Protocols

The synthesis of a sterically hindered and unsymmetrical alkane such as this compound presents a significant challenge, as traditional methods like the Wurtz reaction are not suitable for preparing unsymmetrical alkanes due to the formation of difficult-to-separate product mixtures. A more controlled and versatile approach involves the use of Grignard reagents.

General Protocol for Synthesis via Grignard Reaction

This protocol outlines a generalized two-step procedure for the synthesis of a branched alkane, adaptable for the preparation of this compound. The strategy involves the formation of a tertiary alcohol through the reaction of a Grignard reagent with a ketone, followed by reduction of the alcohol to the alkane.

Step 1: Synthesis of the Tertiary Alcohol Intermediate

-

Preparation of the Grignard Reagent:

-

All glassware must be rigorously dried to exclude moisture.

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine magnesium turnings and anhydrous diethyl ether.

-

Prepare a solution of the appropriate alkyl halide (e.g., 2-bromobutane) in anhydrous diethyl ether in a dropping funnel.

-

Add a small portion of the alkyl halide solution to the magnesium suspension to initiate the reaction, which is indicated by gentle reflux.

-

Once initiated, add the remainder of the alkyl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

-

Reaction with a Ketone:

-

Cool the prepared Grignard reagent solution to 0 °C in an ice-water bath.

-

Dissolve the appropriate ketone (e.g., 5-methyl-3-heptanone) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Workup:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the crude tertiary alcohol.

-

Step 2: Reduction of the Tertiary Alcohol to the Alkane

A variety of methods can be employed for the reduction of the tertiary alcohol. A common laboratory-scale method is the Barton-McCombie deoxygenation or reduction via a tosylhydrazone (Wolff-Kishner or Clemmensen reduction, though the latter is harsh).

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a branched alkane.

Caption: A generalized workflow for the synthesis and characterization of a branched alkane.

Characterization Techniques

Due to the lack of functional groups, the characterization of alkanes relies heavily on spectroscopic methods that provide information about the carbon-hydrogen framework.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of the synthesized alkane and determining its molecular weight. The fragmentation pattern in the mass spectrum of a branched alkane is characteristic of its structure, with cleavage preferentially occurring at branching points to form more stable carbocations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the chemical environment of the different protons in the molecule. For a complex branched alkane like this compound, the spectrum will show overlapping signals in the aliphatic region (typically 0.8-1.6 ppm).

-

¹³C NMR: Is particularly useful for determining the number of non-equivalent carbon atoms in the molecule, which is a direct reflection of its symmetry. The chemical shifts of the carbon atoms provide information about their local electronic environment.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of an alkane is relatively simple and is dominated by C-H stretching and bending vibrations. While not very informative for detailed structure elucidation of isomers, it can confirm the presence of a saturated hydrocarbon framework.

Conclusion

This compound serves as a representative example of a complex branched alkane. While its direct synthesis and characterization data are not widely reported, established principles of organic chemistry allow for a thorough understanding of its nomenclature, structure, and properties. The synthesis of such molecules requires careful planning and the use of modern synthetic methodologies like the Grignard reaction to achieve the desired regioselectivity and avoid the formation of complex product mixtures. The characterization of these non-polar, non-functionalized molecules relies on a combination of powerful spectroscopic techniques to elucidate their precise atomic connectivity.

References

An In-depth Technical Guide to the Physical Properties of 5-Ethyl-2,3-dimethylheptane

This technical guide provides a detailed overview of the key physical properties of 5-Ethyl-2,3-dimethylheptane, specifically its boiling point and density. The information herein is curated for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering precise data, relevant experimental methodologies, and a conceptual framework for understanding the structure-property relationships of this branched alkane.

Core Physical Properties

This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄. Its structure, characterized by an ethyl group at the fifth position and methyl groups at the second and third positions of a heptane (B126788) backbone, significantly influences its physical characteristics.

The quantitative physical properties of this compound are summarized in the table below for clarity and ease of reference.

| Physical Property | Value | Units |

| Boiling Point | 178 | °C |

| Density | 0.7530 | g/cm³ |

| Molecular Weight | 156.31 | g/mol |

Source: ChemicalBook[1]

Experimental Protocols

The determination of the boiling point and density of organic compounds like this compound is achieved through established experimental techniques. These protocols are designed to yield accurate and reproducible results.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For alkanes, this is a key indicator of the strength of intermolecular London dispersion forces.[2][3] A common and effective method for determining the boiling point of a small sample is the Thiele tube method.[4]

Thiele Tube Method Protocol:

-

Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed into a small test tube or a Durham tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid sample.

-

Apparatus Assembly: The sample tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point oil (such as mineral oil), making sure the sample is immersed.

-

Heating: The side arm of the Thiele tube is gently and evenly heated. This design allows for the uniform circulation of the heating oil.

-

Observation: As the temperature rises, dissolved air will first exit the capillary tube. As the liquid approaches its boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube.

-

Temperature Reading: The heat source is removed once a vigorous stream of bubbles is observed. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.[3][4]

The density of a liquid is its mass per unit volume. For alkanes, density is influenced by the packing efficiency of the molecules. A precise method for measuring the density of liquids is through the use of a vibrating tube densimeter.[5][6]

Vibrating Tube Densitometer Protocol:

-

Calibration: The instrument is first calibrated using two standards of known density, typically dry air and pure water.

-

Sample Injection: A small, bubble-free aliquot of this compound is injected into the U-shaped vibrating tube within the instrument.

-

Temperature Control: The temperature of the sample is precisely controlled by the instrument's thermostat, as density is temperature-dependent.

-

Measurement: The instrument measures the oscillation period of the vibrating tube. This period is directly related to the mass, and therefore the density, of the liquid inside the tube.

-

Data Conversion: The instrument's software converts the oscillation period into a density value based on the prior calibration. This method allows for highly accurate and repeatable density measurements with small sample volumes.[5][6]

Visualization of Influencing Factors

The physical properties of alkanes are not arbitrary; they are a direct consequence of their molecular structure. The following diagram illustrates the logical relationships between molecular characteristics and the resulting boiling point and density.

Caption: Factors influencing the physical properties of branched alkanes.

This diagram illustrates that the molecular structure of this compound determines its molecular weight and shape. The molecular weight directly influences the strength of the London dispersion forces.[2][7] The branched molecular shape reduces the surface area available for these interactions compared to a straight-chain alkane of similar molecular weight, which generally leads to a lower boiling point.[3] The shape also affects how efficiently the molecules can pack together, which in turn influences the density of the substance.

References

An In-depth Technical Guide to the Stereoisomers of 5-Ethyl-2,3-dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 5-Ethyl-2,3-dimethylheptane, a branched alkane with significant structural complexity. Understanding the stereochemistry of this molecule is crucial for applications in medicinal chemistry, materials science, and asymmetric synthesis, where the three-dimensional arrangement of atoms can dictate biological activity and material properties.

Introduction to the Stereochemistry of this compound

This compound possesses three chiral centers at carbons 2, 3, and 5. The presence of these stereogenic centers gives rise to a total of 2³ = 8 possible stereoisomers. These stereoisomers can be grouped into four pairs of enantiomers. The relationships between these stereoisomers are that of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).

The systematic IUPAC names for the stereoisomers of this compound are derived by assigning the R or S configuration to each of the three chiral centers (C2, C3, and C5). The eight stereoisomers are:

-

(2R,3R,5R)-5-Ethyl-2,3-dimethylheptane

-

(2S,3S,5S)-5-Ethyl-2,3-dimethylheptane

-

(2R,3R,5S)-5-Ethyl-2,3-dimethylheptane

-

(2S,3S,5R)-5-Ethyl-2,3-dimethylheptane

-

(2R,3S,5R)-5-Ethyl-2,3-dimethylheptane

-

(2S,3R,5S)-5-Ethyl-2,3-dimethylheptane

-

(2R,3S,5S)-5-Ethyl-2,3-dimethylheptane

-

(2S,3R,5R)-5-Ethyl-2,3-dimethylheptane

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄ | |

| Molecular Weight | 156.31 g/mol | [2] |

| Boiling Point | 178 °C | [1] |

| Density | 0.755 g/mL | [1] |

| Refractive Index | 1.424 | [1] |

| Optical Rotation ([(\alpha)]_D) | Varies for each enantiomer; equal in magnitude but opposite in sign for an enantiomeric pair. Not available for individual stereoisomers. |

Stereoisomer Relationships

The relationships between the eight stereoisomers of this compound can be visualized as a network of enantiomeric and diastereomeric pairs.

Experimental Protocols

Detailed experimental protocols for the synthesis and separation of the specific stereoisomers of this compound are not readily found in published literature. However, this section provides representative methodologies based on established procedures for the synthesis and resolution of similar chiral alkanes.

Stereoselective Synthesis of a Chiral Alkane via Asymmetric Hydrogenation

This protocol outlines a general procedure for the synthesis of a chiral alkane from a prochiral alkene, a common and effective method for establishing stereocenters.

Objective: To synthesize an enantiomerically enriched alkane through the asymmetric hydrogenation of a corresponding alkene.

Materials:

-

Prochiral alkene precursor to this compound (e.g., 5-Ethyl-2,3-dimethyl-2-heptene)

-

Chiral Rhodium-based catalyst (e.g., [Rh(COD)₂(BF₄)] with a chiral phosphine (B1218219) ligand like (R,R)-Et-DuPhos)

-

Anhydrous, deoxygenated solvent (e.g., methanol (B129727) or dichloromethane)

-

Hydrogen gas (high purity)

-

Standard glassware for air-sensitive reactions (Schlenk line, cannulas)

-

Magnetic stirrer and hotplate

Procedure:

-

In a glovebox, a Schlenk flask is charged with the chiral rhodium catalyst (e.g., 1 mol%).

-

The prochiral alkene is dissolved in the anhydrous, deoxygenated solvent and added to the flask.

-

The flask is sealed, removed from the glovebox, and connected to a hydrogen line.

-

The reaction mixture is purged with hydrogen gas three times.

-

The reaction is stirred under a positive pressure of hydrogen (typically 1-50 atm) at a controlled temperature (e.g., room temperature to 50 °C) for a specified time (e.g., 12-24 hours), monitored by GC or TLC.

-

Upon completion, the reaction is carefully vented, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the chiral alkane.

-

The enantiomeric excess (e.e.) is determined by chiral gas chromatography.

Resolution of Enantiomers by Chiral Gas Chromatography

This protocol describes a general method for the analytical separation of enantiomers from a racemic mixture of a volatile chiral alkane.

Objective: To separate and quantify the enantiomers of a chiral alkane using chiral gas chromatography (GC).

Instrumentation and Materials:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Chiral capillary column (e.g., a cyclodextrin-based stationary phase like Chirasil-Dex CB).

-

High-purity carrier gas (e.g., Helium or Hydrogen).

-

Racemic mixture of the chiral alkane.

-

Volatile solvent (e.g., pentane (B18724) or hexane).

Procedure:

-

Sample Preparation: A dilute solution of the racemic alkane is prepared in a volatile solvent (e.g., 1 mg/mL).

-

GC Method Development:

-

Injector: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C). A split injection mode is typically used.

-

Oven Temperature Program: An initial low temperature is held to trap the analytes at the head of the column, followed by a slow temperature ramp to effect separation (e.g., start at 40 °C, hold for 2 min, ramp at 2 °C/min to 150 °C). The optimal program will depend on the specific enantiomers and column.

-

Carrier Gas Flow: A constant flow rate is maintained (e.g., 1 mL/min).

-

Detector: The FID or MS is set to an appropriate temperature (e.g., 280 °C).

-

-

Analysis: The prepared sample is injected into the GC. The retention times of the two enantiomers are recorded. The relative peak areas are used to determine the enantiomeric ratio and calculate the enantiomeric excess.

Conclusion

The stereochemistry of this compound is complex, with eight possible stereoisomers arising from its three chiral centers. While specific physicochemical data for each individual stereoisomer is scarce, this guide provides a foundational understanding of their relationships and presents established methodologies for their synthesis and analysis. For researchers in drug development and materials science, the ability to selectively synthesize and characterize these stereoisomers is paramount for elucidating structure-activity relationships and developing novel applications. Further research into the stereoselective synthesis and property characterization of these and other highly branched chiral alkanes is warranted.

References

An In-depth Technical Guide on the Synthesis and Characterization of (3R,5S)-5-Ethyl-2,3-dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed stereoselective synthesis and predicted characterization of the chiral alkane (3R,5S)-5-Ethyl-2,3-dimethylheptane. Due to the absence of a specific, documented synthesis for this stereoisomer in publicly available literature, this guide presents a plausible synthetic strategy based on established principles of asymmetric synthesis. The characterization data is predicted based on analyses of structurally related compounds.

Introduction

(3R,5S)-5-Ethyl-2,3-dimethylheptane is a saturated hydrocarbon featuring two stereocenters, leading to four possible stereoisomers. The control of stereochemistry in aliphatic chains is a significant challenge in organic synthesis, with important implications in medicinal chemistry and materials science, where the three-dimensional arrangement of atoms can profoundly influence biological activity and physical properties. This document provides a theoretical framework for the targeted synthesis and characterization of the (3R,5S)-diastereomer.

Proposed Stereoselective Synthesis

A convergent synthetic approach is proposed, creating two chiral fragments that are subsequently coupled. This strategy allows for independent control of the stereochemistry at the C3 and C5 positions.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthetic pathway for (3R,5S)-5-Ethyl-2,3-dimethylheptane.

Experimental Protocols (Proposed)

2.1.1. Synthesis of Fragment A: (R)-3-Methyl-1-iodopentane

-

Ozonolysis of (R)-Pulegone: (R)-Pulegone is subjected to ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) to yield (R)-3-methyladipic acid.

-

Reduction and Protection: The diacid is selectively reduced to the corresponding diol. The primary alcohol is then selectively protected (e.g., as a silyl (B83357) ether). The secondary alcohol is converted to a good leaving group, such as a tosylate.

-

Iodination: The tosylate is displaced with iodide to yield the protected (R)-3-methyl-1-iodopentane.

2.1.2. Synthesis of Fragment B: Grignard Reagent of (S)-2-Ethyl-1-butanol derivative

-

Malonic Ester Synthesis: Diethyl malonate is alkylated with ethyl iodide.

-

Decarboxylation: The resulting diethyl ethylmalonate is hydrolyzed and decarboxylated to yield 2-ethylbutanoic acid.

-

Asymmetric Reduction: The carboxylic acid is reduced to the corresponding aldehyde, which then undergoes an asymmetric hydrogenation using a chiral catalyst (e.g., a Ru-BINAP complex) to afford (S)-2-ethyl-1-butanol with high enantiomeric excess.

-

Activation and Grignard Formation: The alcohol is converted to a halide (e.g., bromide) which is then used to form the corresponding Grignard reagent.

2.1.3. Coupling and Final Steps

-

Stereospecific Coupling: The Grignard reagent from Fragment B is coupled with the iodinated Fragment A in the presence of a suitable catalyst (e.g., a copper salt) to form the carbon-carbon bond between C4 and C5. This reaction is expected to proceed with high stereospecificity.

-

Deprotection: The protecting group on the primary alcohol is removed.

-

Reduction: The resulting alcohol is deoxygenated (e.g., via a Barton-McCombie deoxygenation) to yield the final product, (3R,5S)-5-Ethyl-2,3-dimethylheptane.

Characterization (Predicted)

As no experimental data for (3R,5S)-5-Ethyl-2,3-dimethylheptane is readily available, the following characterization data is predicted based on the analysis of its structure and comparison with known data for similar branched alkanes.

Physical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₁H₂₄ |

| Molecular Weight | 156.31 g/mol |

| Boiling Point | ~175-185 °C |

| Density | ~0.75 g/mL |

| Optical Rotation [α]D | Specific rotation value would need to be determined experimentally. |

Spectroscopic Data (Predicted)

3.2.1. 1H NMR Spectroscopy (Predicted, 500 MHz, CDCl3)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 0.85 - 0.95 | m | 12H | CH₃ (C1, C2-Me, C5-Et-Me, C7) |

| ~ 1.10 - 1.40 | m | 8H | CH₂ (C4, C6, C5-Et-CH₂) |

| ~ 1.50 - 1.70 | m | 2H | CH (C2, C3) |

| ~ 1.75 - 1.90 | m | 1H | CH (C5) |

3.2.2. 13C NMR Spectroscopy (Predicted, 125 MHz, CDCl3)

| Chemical Shift (ppm) | Assignment |

| ~ 11-15 | C1, C7, C5-Et-Me |

| ~ 18-22 | C2-Me |

| ~ 25-30 | C6, C5-Et-CH₂ |

| ~ 35-40 | C4 |

| ~ 38-43 | C2 |

| ~ 45-50 | C3 |

| ~ 42-47 | C5 |

3.2.3. Mass Spectrometry (Predicted, EI)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 156. The fragmentation pattern will be characteristic of a branched alkane, with major fragments arising from the cleavage of C-C bonds at the branching points.

| m/z | Predicted Fragment |

| 156 | [C₁₁H₂₄]⁺ (Molecular Ion) |

| 127 | [M - C₂H₅]⁺ |

| 113 | [M - C₃H₇]⁺ |

| 99 | [M - C₄H₉]⁺ |

| 85 | [M - C₅H₁₁]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

| 29 | [C₂H₅]⁺ |

Experimental Workflow for Characterization

The following workflow outlines the necessary steps to confirm the structure and purity of the synthesized (3R,5S)-5-Ethyl-2,3-dimethylheptane.

Diagram of the Characterization Workflow:

Caption: Workflow for the characterization of synthesized product.

Detailed Methodologies

-

Gas Chromatography-Mass Spectrometry (GC-MS): A capillary GC column suitable for hydrocarbon analysis (e.g., DB-1) would be used. The temperature program would be optimized to achieve baseline separation of any potential isomers or impurities. The mass spectrometer would be operated in electron ionization (EI) mode.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would be recorded on a high-field spectrometer (≥400 MHz) in a suitable deuterated solvent (e.g., CDCl₃). 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to unambiguously assign all proton and carbon signals.

-

Polarimetry: The optical rotation of a solution of the purified compound of known concentration would be measured using a polarimeter at the sodium D-line (589 nm).

-

Chiral Chromatography: Enantiomeric and diastereomeric purity would be assessed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, overview of the synthesis and characterization of (3R,5S)-5-Ethyl-2,3-dimethylheptane. The proposed synthetic route leverages modern asymmetric synthesis methodologies to control the stereochemistry. The predicted characterization data serves as a benchmark for researchers aiming to synthesize and identify this specific stereoisomer. Experimental validation of the proposed synthesis and characterization is a necessary next step to confirm these theoretical considerations.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Ethyl-2,3-dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 5-Ethyl-2,3-dimethylheptane. Understanding these fragmentation pathways is crucial for the structural elucidation of branched alkanes and related compounds in various scientific and industrial applications.

Introduction to Alkane Fragmentation in Mass Spectrometry

Under electron ionization (EI), alkanes undergo fragmentation through the loss of electrons, forming a molecular ion (M+). Due to the high energy of electron impact, this molecular ion is often unstable and undergoes further cleavage. For branched alkanes, fragmentation is not random; C-C bonds are weaker than C-H bonds and are more likely to break.[1] Cleavage is most favored at branching points to form more stable secondary or tertiary carbocations.[1][2][3] Consequently, the molecular ion peak in the mass spectra of highly branched alkanes is often weak or entirely absent.[1][3][4] The resulting mass spectrum is a characteristic fingerprint of the molecule, with a series of peaks corresponding to the mass-to-charge ratio (m/z) of various charged fragments.

Predicted Fragmentation Pattern of this compound

The structure of this compound is as follows:

The molecular formula is C11H24, with a molecular weight of 156.31 g/mol . The fragmentation of this molecule is expected to occur preferentially at the branched carbon atoms (C2, C3, and C5) to yield the most stable carbocations.

The primary fragmentation pathways are predicted to be:

-

Cleavage at C4-C5 bond: This can result in the loss of a pentyl radical (•C5H11) to form a stable tertiary carbocation at C5 with m/z = 85, or the loss of a hexyl radical containing the ethyl and methyl groups to form a secondary carbocation with m/z = 71. The formation of the more substituted carbocation is generally favored.

-

Cleavage at C3-C4 bond: This cleavage can lead to the loss of a C4H9 radical, resulting in a fragment with m/z = 99.

-

Cleavage at C2-C3 bond: This can result in the loss of an isopropyl radical (•C3H7), leading to a fragment with m/z = 113.

-

Loss of an ethyl radical (•C2H5) from the C5 position: This would lead to a fragment at m/z = 127.

-

Loss of a methyl radical (•CH3) from the C2 or C3 position: This would result in a fragment at m/z = 141.

The relative abundance of these fragments will depend on the stability of the resulting carbocation and the neutral radical lost.

Predicted Mass Spectrum Data

The following table summarizes the expected significant fragments for this compound.

| m/z | Proposed Fragment Ion | Corresponding Neutral Loss |

| 156 | [C11H24]+• (Molecular Ion) | - |

| 141 | [C10H21]+ | •CH3 |

| 127 | [C9H19]+ | •C2H5 |

| 113 | [C8H17]+ | •C3H7 |

| 99 | [C7H15]+ | •C4H9 |

| 85 | [C6H13]+ | •C5H11 |

| 71 | [C5H11]+ | •C6H13 |

| 57 | [C4H9]+ | •C7H15 |

| 43 | [C3H7]+ | •C8H17 |

| 29 | [C2H5]+ | •C9H19 |

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a typical experimental methodology for obtaining an EI mass spectrum of a volatile alkane like this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred instrument.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile, non-polar solvent such as hexane (B92381) or dichloromethane. A typical concentration is in the range of 10-100 ppm.

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with library spectra.[5]

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 20 to 300.

-

Solvent Delay: A solvent delay of 2-3 minutes is used to prevent the high concentration of solvent from entering the mass spectrometer and saturating the detector.

Data Acquisition and Analysis: The data system acquires the mass spectrum of the compound as it elutes from the GC column. The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound. The mass spectrum for this peak can then be extracted and analyzed. Comparison with a spectral library (e.g., NIST) can aid in confirmation of the structure.

Visualization of Fragmentation Pathway

Caption: Predicted fragmentation of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Ethyl-2,3-dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Ethyl-2,3-dimethylheptane. Due to the absence of experimentally acquired spectra in publicly available databases, this document presents predicted data generated from computational models. These predictions are valuable for the structural elucidation and verification of this compound in various research and development settings. This guide includes tabulated spectral data, detailed experimental protocols for acquiring such data, and visualizations to aid in the understanding of the molecular structure and its corresponding spectral features.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms within the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The multiplicity describes the splitting pattern of a proton signal due to the influence of neighboring protons, and the integration value corresponds to the number of protons represented by the signal.

| Protons (Label) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 | ~ 0.85 | Triplet | 3H |

| H-2 | ~ 1.25 | Multiplet | 2H |

| H-3 | ~ 1.50 | Multiplet | 1H |

| H-4 | ~ 1.15 | Multiplet | 2H |

| H-5 | ~ 1.40 | Multiplet | 1H |

| H-6' | ~ 0.88 | Triplet | 3H |

| H-7' | ~ 1.30 | Multiplet | 2H |

| H-8 | ~ 0.82 | Doublet | 3H |

| H-9 | ~ 1.70 | Multiplet | 1H |

| H-10 | ~ 0.90 | Doublet | 3H |

| H-11 | ~ 0.84 | Doublet | 3H |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

| Carbon Atom (Label) | Predicted Chemical Shift (ppm) |

| C-1 | ~ 14.2 |

| C-2 | ~ 23.0 |

| C-3 | ~ 34.5 |

| C-4 | ~ 41.8 |

| C-5 | ~ 47.1 |

| C-6' | ~ 11.5 |

| C-7' | ~ 29.5 |

| C-8 | ~ 20.4 |

| C-9 | ~ 32.1 |

| C-10 | ~ 16.8 |

| C-11 | ~ 19.5 |

Experimental Protocols

The following section outlines a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis.

-

Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for non-polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the selected deuterated solvent in a clean, dry vial.

-

Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard for chemical shifts (δ = 0.00 ppm).

NMR Spectrometer and Parameters

A 400 MHz or higher field NMR spectrometer is recommended for obtaining high-resolution spectra.

For ¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Number of Scans: Typically 16 to 64 scans are sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans.

-

Spectral Width: A spectral width of approximately 12-16 ppm.

For ¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Spectral Width: A spectral width of approximately 200-220 ppm.

Data Processing

The acquired Free Induction Decay (FID) signal is processed using a Fourier transform to generate the NMR spectrum. Phase and baseline corrections are then applied to obtain the final, interpretable spectrum.

Visualizations

The following diagrams illustrate the chemical structure of this compound with atom labeling and a general workflow for NMR spectroscopy.

Caption: Structure of this compound with carbon numbering.

Caption: General experimental workflow for NMR spectroscopy.

A Technical Guide to the Theoretical and Experimental Properties of Undecane (C11H24) Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecane (B72203) (C11H24) is a saturated acyclic alkane that, along with its 159 structural isomers, represents a significant class of compounds in chemical and pharmaceutical sciences.[1][2] While often considered biologically inert, their physicochemical properties—such as boiling point, melting point, and density—are critical. These properties are dictated by molecular structure, particularly the degree of branching, which influences intermolecular van der Waals forces.[1] In drug development, these nonpolar hydrocarbons are relevant as solvents, excipients in formulations, and as reference compounds for understanding the lipophilicity of more complex molecules.

This technical guide provides a comparative analysis of the theoretical and experimental properties of n-undecane and a selection of its branched isomers. It details the standard experimental protocols for property determination and illustrates the logical relationship between molecular structure and physical characteristics.

Theoretical vs. Experimental Properties: A Comparative Analysis

The physical properties of chemical compounds can be determined through direct experimental measurement or predicted using theoretical computational models.

-

Experimental Properties: These are empirical values obtained through laboratory measurement under controlled conditions. They are considered the benchmark for accuracy.

-

Theoretical Properties: These values are calculated using computational methods, such as Quantitative Structure-Property Relationship (QSPR) models.[3][4][5] QSPR models use molecular descriptors—numerical representations of a molecule's structure—to predict properties like boiling point or heat of formation through a mathematical relationship.[3][5][6] While predictive and cost-effective, these models are approximations and may deviate from experimental results.[7]

The following tables summarize the available experimental data for selected C11H24 isomers and compare them with theoretical values where available.

Table 1: Physical Properties of Selected C11H24 Isomers

| Isomer Name | CAS Number | Molecular Formula | Experimental Boiling Point (°C) | Experimental Melting Point (°C) | Experimental Density (g/cm³ at 20-25°C) |

| n-Undecane | 1120-21-4 | C11H24 | 196[2][3][7] | -26[2][3][7] | 0.740[2][3][7] |

| 2-Methyldecane | 6975-98-0 | C11H24 | 189.3[1] | -48.9[8] | 0.737[1] |

| 3-Methyldecane | 13151-34-3 | C11H24 | 188.1 - 189.1[1] | -92.9[1] | 0.742[1] |

| 2,2-Dimethylnonane | 17302-14-6 | C11H24 | 177.1[9] | Not Available | Not Available |

| 2,3-Dimethylnonane | 2884-06-2 | C11H24 | 186[1] | Not Available | 0.744[1] |

Note: Density values are typically measured at 20°C or 25°C. Minor variations exist across sources.

Structure-Property Relationships

The data clearly illustrates a fundamental principle in physical organic chemistry: increased branching leads to a lower boiling point . This occurs because branching creates a more compact, spherical molecular shape. This shape reduces the surface area available for intermolecular contact, thereby weakening the van der Waals forces that must be overcome for the substance to boil. N-undecane, with its linear structure, allows for maximum surface area contact and thus has the highest boiling point among the isomers listed. Highly branched isomers like 2,2-dimethylnonane exhibit significantly lower boiling points.

Caption: Relationship between alkane branching and boiling point.

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental procedures. The following sections detail the methodologies for measuring boiling point, density, and melting point.

Boiling Point Determination (ASTM D86)

The ASTM D86 is a standard test method for determining the boiling range of petroleum products at atmospheric pressure.[1][9][10][11]

Principle: The method involves a single batch distillation of a measured sample under controlled conditions. The temperature of the vapor is recorded as the condensate is collected, yielding a distillation curve of temperature versus volume percent recovered.

Methodology:

-

Apparatus Setup: A 100 mL sample is placed in a specialized distillation flask. The flask is connected to a condenser, and a calibrated thermometer is positioned to measure the temperature of the vapor.[2][9]

-

Heating: The flask is heated at a controlled rate.

-

Data Collection:

-

The Initial Boiling Point (IBP) is the temperature recorded when the first drop of condensate falls from the condenser tube.[2][10]

-

The temperature is recorded as each 10% volume of the sample is collected in a receiving cylinder.

-

The Final Boiling Point (FBP) is the maximum temperature reached during the test.[2]

-

-

Analysis: The results are reported as a distillation curve, which provides a detailed profile of the sample's volatility.[11]

Caption: Experimental workflow for boiling point determination (ASTM D86).

Density Determination by Water Pycnometer (ASTM D854)

Principle: This method determines the specific gravity, and thereby density, of a substance by measuring the mass of a volume of liquid it displaces.[12][13] A pycnometer (or volumetric flask) is a vessel with a precisely known volume.

Methodology:

-

Calibration: The mass of the clean, dry pycnometer is measured. It is then filled with deaerated, distilled water to its calibrated volume, and the mass is measured again. This allows for the precise determination of the pycnometer's volume.[14]

-

Sample Measurement:

-

The mass of the pycnometer containing a sample of the C11H24 isomer is measured.

-

Deaerated water is added to fill the remaining volume of the pycnometer.

-

The final mass of the pycnometer containing both the sample and water is recorded.

-

-

Temperature Control: All measurements must be performed at a constant, known temperature, as density is temperature-dependent. The pycnometer is often kept in an insulated container to achieve thermal equilibrium.[14]

-

Calculation: The density of the sample is calculated using the masses of the dry pycnometer, the pycnometer filled with water, the pycnometer with the sample, and the pycnometer with both sample and water.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure compound, this occurs over a narrow range. Impurities typically broaden and depress this range.

Methodology:

-

Sample Preparation: A small amount of the dry, solid C11H24 isomer (if applicable) is finely powdered and packed into a capillary tube to a height of 2-3 mm.[15]

-

Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[15]

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.[15]

-

Observation: The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[15]

-

Differential Scanning Calorimetry (DSC): For higher precision, DSC can be used. This technique measures the heat flow into a sample as it is heated. The melting point is observed as an endothermic peak on the resulting thermogram, with the peak onset providing a precise melting temperature.[16]

Relevance in Drug Development and Research

As simple alkanes, undecane isomers are not involved in specific biological signaling pathways.[1] Their relevance is primarily physicochemical:

-

Solvents & Excipients: Their low reactivity and defined lipophilicity make them suitable as non-aqueous solvents or as components in emulsion or lipid-based drug delivery systems.

-

Toxicity & Safety: Understanding properties like volatility (related to boiling point) and aspiration hazard is crucial for safety assessments. N-undecane, for example, is classified as a flammable liquid and may be fatal if swallowed and enters the airways.[17][18]

-

Model Compounds: They serve as simple models for studying hydrophobic interactions relevant to drug partitioning into biological membranes and protein binding pockets. The octanol-water partition coefficient (logP) is a key parameter in this regard.

Conclusion

The 159 isomers of undecane provide a clear and practical illustration of the fundamental relationship between molecular structure and physical properties.[1][2] While experimental data remains the gold standard, theoretical models offer valuable predictive power for screening and analysis. The consistent trend of decreasing boiling points with increased isomeric branching is a direct consequence of reduced intermolecular forces. For professionals in research and drug development, a firm grasp of these principles and the standardized protocols used to measure them is essential for formulation, safety assessment, and the fundamental understanding of molecular behavior.

References

- 1. fluidlife.com [fluidlife.com]

- 2. artinazma.net [artinazma.net]

- 3. intofuture.org [intofuture.org]

- 4. QSPR Models to Predict Thermodynamic Properties of Cycloalkanes Using Molecular Descriptors and GA-MLR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 6. vegahub.eu [vegahub.eu]

- 7. chemrxiv.org [chemrxiv.org]

- 8. 2-Methyldecane | C11H24 | CID 23415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. nazhco.com [nazhco.com]

- 11. matestlabs.com [matestlabs.com]

- 12. kashanu.ac.ir [kashanu.ac.ir]

- 13. matestlabs.com [matestlabs.com]

- 14. Pycnometers, Calibrations, and Insulated Containers: A Guide to Understanding ASTM D 854, Soil Specific Gravity [aashtoresource.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. scielo.br [scielo.br]

- 17. Designing a machine learning potential for molecular simulation of liquid alkanes [repository.cam.ac.uk]

- 18. Prediction of Saturation Densities and Critical Properties of n-Decane, n-Pentadecane, and n-Eicosane Using Molecular Dynamics with Different Force-Fields - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and isolation of branched alkanes in petroleum

An In-depth Technical Guide to the Discovery and Isolation of Branched Alkanes in Petroleum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched alkanes, or isoalkanes, are crucial components of petroleum, significantly influencing the properties and quality of fuels and chemical feedstocks. Their discovery was intrinsically linked to the development of structural theory in organic chemistry, while their isolation and identification have driven innovations in analytical science. This technical guide provides a comprehensive overview of the historical context, isolation methodologies, and advanced analytical techniques for the characterization of branched alkanes from crude oil. It includes detailed experimental protocols for key analytical methods, quantitative data on isoalkane distribution in petroleum fractions, and a visual workflow of the entire process, intended for professionals in research and development.

Introduction: A Historical Perspective

The history of petroleum utilization predates modern chemistry, but the understanding of its complex composition began in the 19th century. Early chemists like James Young in the 1840s started refining crude oil to produce lamp oil and lubricants.[1][2] However, the molecules themselves were a black box. The pivotal moment for understanding branched alkanes was the emergence of the theory of structural isomerism in the 1820s and 1830s, with scientists like J.J. Berzelius recognizing that molecules could have the same chemical formula but different properties and structures.[3]

The advent of the automobile industry in the early 20th century created immense demand for gasoline, shifting the focus of refining from kerosene (B1165875) to this more volatile fraction.[4] It was discovered that straight-chain alkanes caused engine "knocking," whereas branched-chain alkanes burned more efficiently, leading to the concept of the octane (B31449) rating. This realization spurred the development of new refining processes like catalytic cracking and reforming, designed not just to produce smaller alkanes but specifically to create more valuable, highly branched isomers.[5] This industrial need drove the development of the sophisticated analytical techniques used today to isolate and identify these complex isomers.

Isolation of Branched Alkanes from Petroleum

The isolation of specific branched alkanes from crude oil is a multi-step process, beginning with bulk separation and progressing to fine-resolution techniques.

Primary Separation: Fractional Distillation

Crude oil is a complex mixture of thousands of hydrocarbons.[6] The initial step in refining is fractional distillation, a process that separates this mixture into various fractions based on the different boiling points of the components.[7][8]

The process involves heating the crude oil in a furnace until it vaporizes.[9][10] The vapor is then introduced into the bottom of a tall fractionating column, which has a temperature gradient—hotter at the bottom and cooler at the top.[7] As the vapor rises, it cools and condenses at different levels (trays) corresponding to the boiling points of the constituent hydrocarbons.[8] Lighter fractions with fewer carbon atoms and lower boiling points, such as gasoline and naphtha, are collected at the top, while heavier fractions like diesel and lubricating oil are collected lower down.[9] Branched alkanes are distributed across these fractions, with the more volatile, lower-carbon-number isoalkanes concentrated in the naphtha and gasoline streams.

Advanced Separation of Isomers

While fractional distillation separates hydrocarbons by boiling point range, it does not separate structural isomers like branched and normal alkanes effectively. For this, more advanced techniques are employed:

-

Molecular Sieves: Zeolites, such as Zeolite 5A, possess pores of a specific size that allow linear n-alkanes to enter while excluding the bulkier branched isomers.[11][12] This molecular sieving is a common industrial method for upgrading the octane number of gasoline by removing lower-octane n-alkanes.[11]

-

Adsorptive Separation: Materials like metal-organic frameworks (MOFs) can separate hexane (B92381) isomers based on their degree of branching through thermodynamically driven adsorption processes.[11]

-

Gas Chromatography (GC): On an analytical and preparative scale, gas chromatography is the most powerful technique for separating isomers.[13] By using long capillary columns (e.g., 100 meters) with specific stationary phases, complex mixtures of isoalkanes can be resolved based on subtle differences in their volatility and interaction with the stationary phase.[8][14]

Identification and Structural Elucidation

Once fractions enriched in branched alkanes are isolated, advanced spectroscopic techniques are required to identify individual compounds and elucidate their precise molecular structures.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Detailed Hydrocarbon Analysis (DHA), often following ASTM standard methods like D6730, is a specialized GC technique for the quantitative identification of individual hydrocarbon components in petroleum fractions like gasoline and naphtha.[7][9][15] The analysis is often referred to as PIONA, which groups components into Paraffins, Iso-paraffins (branched alkanes), Olefins, Naphthenes, and Aromatics.[4][13]

Methodology (Based on ASTM D6730):

-

Sample Injection: A representative hydrocarbon sample (e.g., 0.2 µL) is injected into the gas chromatograph.[16] A split injection mode (e.g., 40:1 or higher) is typically used to handle the high concentration of components.[9][16]

-

Chromatographic Column: A high-resolution capillary column is essential. A common choice is a 100-meter, 0.25 mm internal diameter column with a 0.50 µm film of 100% dimethylpolysiloxane stationary phase.[16][17] A pre-column may be used to improve the resolution of key components.[18][19]

-

Carrier Gas and Flow: Helium or hydrogen is used as the carrier gas at a constant flow rate (e.g., 1.55 mL/min for Helium).[16] Hydrogen allows for faster analysis times.[8][19]

-

Oven Temperature Program: A precise temperature program is critical for separation. An example program is:

-

Initial temperature: 35 °C, hold for 14 minutes.

-

Ramp 1: Increase to 60 °C at 1.1 °C/min, hold for 19 minutes.

-

Ramp 2: Increase to 280 °C at 2 °C/min, hold for 5 minutes.[16]

-

-

Detection: A Flame Ionization Detector (FID) is commonly used for quantification.[7] For identification, the column effluent is directed to a Mass Spectrometer (MS).

-

Mass Spectrometry: The MS ionizes the eluting molecules (typically via Electron Ionization - EI) and separates the resulting fragments based on their mass-to-charge ratio. Branched alkanes exhibit characteristic fragmentation patterns, often cleaving at the branch point to form stable secondary or tertiary carbocations.

-

Data Analysis: Component identification is achieved by comparing the retention index (calculated using a calibration mixture of n-alkanes) and the mass spectrum of each peak against extensive compound libraries.[10][13][18]

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including complex branched alkanes.[5][20][21] A combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals.[5]

Methodology:

-

Sample Preparation:

-

Dissolution: Dissolve approximately 5-25 mg of the isolated alkane fraction in 0.5-0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[2][11] Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[1][11]

-

Filtration: It is critical to filter the sample solution directly into a clean 5 mm NMR tube.[22] This is done using a Pasteur pipette with a small, tight plug of glass wool or cotton to remove any dust or particulate matter, which can severely degrade spectral quality.[11][22]

-

Internal Standard: A small amount of a reference compound, typically tetramethylsilane (B1202638) (TMS), is added. The TMS signal is set to 0 ppm and is used to reference all other chemical shifts.[21]

-

-

Data Acquisition:

-

The sample tube is placed in the NMR spectrometer.

-

¹H NMR: A one-dimensional proton NMR spectrum is acquired. For alkanes, signals typically appear in the upfield region (0.5 - 2.0 ppm).[5] The chemical shift, integration (relative number of protons), and signal splitting (multiplicity) provide key information.

-

¹³C NMR & DEPT: A carbon-13 spectrum reveals the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is then run to determine the type of each carbon (CH₃, CH₂, CH, or quaternary).

-

2D NMR (COSY & HSQC/HMBC):

-

COSY (Correlation Spectroscopy) shows which protons are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon signal it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation) correlates proton and carbon signals over two or three bonds, which is crucial for piecing together the complete carbon skeleton.

-

-

-

Structure Elucidation: By systematically analyzing the data from all these experiments, the complete connectivity and structure of a branched alkane can be determined with high confidence.[23]

Quantitative Data Presentation

The precise composition of branched alkanes varies significantly depending on the crude oil source and the refining process.[24] Detailed Hydrocarbon Analysis provides quantitative data on these components, typically reported as a weight percentage (wt%) of the total fraction.

Table 1: Representative Composition of Isoalkanes (Branched Alkanes) in a Straight-Run Gasoline Fraction

| Compound | Carbon Number | Weight % (wt%) |

| Isobutane | C4 | 0.5 - 2.0 |

| Isopentane | C5 | 5.0 - 12.0 |

| 2-Methylpentane | C6 | 2.0 - 5.0 |

| 3-Methylpentane | C6 | 1.5 - 4.0 |

| 2,2-Dimethylbutane | C6 | 0.1 - 0.5 |

| 2,3-Dimethylbutane | C6 | 0.3 - 1.0 |

| 2-Methylhexane | C7 | 1.5 - 3.0 |

| 3-Methylhexane | C7 | 1.0 - 2.5 |

| 2,2,4-Trimethylpentane (Isooctane) | C8 | 0.5 - 2.0 |

| Other C7-C8 Isoalkanes | C7-C8 | 3.0 - 7.0 |

| (Data compiled and generalized from multiple sources for illustrative purposes)[3][25] |

Table 2: PIONA Analysis of Light and Heavy Naphtha Fractions from a Representative Crude Oil

| Hydrocarbon Group | Light Naphtha (wt%) | Heavy Naphtha (wt%) |

| Paraffins (n-alkanes) | 35.5 | 28.1 |

| Isoparaffins (branched alkanes) | 45.2 | 42.5 |

| Olefins | 0.8 | 1.2 |

| Naphthenes (cycloalkanes) | 12.5 | 19.8 |

| Aromatics | 6.0 | 8.4 |

| Total | 100.0 | 100.0 |

| (Data adapted from representative PIONA analyses for illustrative purposes)[26] |

Visualization of Experimental Workflow

The logical flow from raw petroleum to identified branched alkane is a multi-stage process involving sequential separation and analysis.

Caption: Workflow for the isolation and identification of branched alkanes from petroleum.

Conclusion

The study of branched alkanes in petroleum is a mature yet evolving field, critical for optimizing fuel production and developing new chemical feedstocks. The journey from the initial discovery of isomers to modern analytical practice showcases a remarkable progression in chemical science. The primary isolation through fractional distillation, coupled with advanced isomer separation techniques, provides the necessary samples for detailed characterization. High-resolution gas chromatography, particularly standardized DHA methods, offers robust quantitative analysis, while a suite of NMR spectroscopy experiments provides the definitive structural elucidation required by researchers. The integration of these powerful techniques enables a deep and precise understanding of the complex isoalkane composition of petroleum.

References

- 1. depts.washington.edu [depts.washington.edu]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. PONA Analysis / Detailed Hydrocarbon Analysis (GC) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 5. benchchem.com [benchchem.com]

- 6. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thinghiemxangdau.vn [thinghiemxangdau.vn]

- 8. peakscientific.com [peakscientific.com]

- 9. Detailed Hydrocarbon Analysis : Shimadzu (France) [shimadzu.fr]

- 10. anchem.pl [anchem.pl]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. ciinformatics.co.uk [ciinformatics.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. testinglab.com [testinglab.com]

- 16. phenomenex.com [phenomenex.com]

- 17. gcms.cz [gcms.cz]

- 18. scioninstruments.com [scioninstruments.com]

- 19. gcms.cz [gcms.cz]

- 20. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 21. jchps.com [jchps.com]

- 22. How to make an NMR sample [chem.ch.huji.ac.il]

- 23. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. Table D-1, Petroleum Product Composition - Toxicological Profile for Total Petroleum Hydrocarbons (TPH) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermochemical Data of 5-Ethyl-2,3-dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermochemical properties of 5-Ethyl-2,3-dimethylheptane. In the absence of direct experimental measurements for this specific isomer, this document outlines the use of Benson's Group-Increment Theory, a robust and widely-used estimation method, to derive key thermochemical data.[1][2][3] This approach allows for reliable prediction of properties crucial for chemical process modeling, stability analysis, and understanding molecular energetics.

Estimated Thermochemical Data

The following table summarizes the estimated thermochemical properties for this compound in the ideal gas phase at 298.15 K. These values were calculated using the Benson Group Additivity method detailed in the subsequent sections.

| Thermochemical Property | Estimated Value | Units |

| Standard Enthalpy of Formation (ΔHf°) | -272.5 | kJ/mol |

| Standard Molar Entropy (S°) | 499.38 | J/(mol·K) |

| Molar Heat Capacity (Cp°) | 227.14 | J/(mol·K) |

Methodology: Benson's Group-Increment Theory

Benson's Group-Increment Theory is a powerful estimation technique that calculates the thermochemical properties of a molecule by summing the contributions of its constituent polyvalent atomic groups.[1][4][5] The fundamental principle is that the contribution of each group is largely independent of its position within the molecule.[2] This method, also known as Benson Group Additivity, is a second-order approximation that accounts for the local environment of each atom, providing a significant improvement over simpler atom or bond additivity methods.[1]

The general equation for this method is:

Property = Σ (ni × GAVi) + C

Where:

-

ni is the number of times group i appears in the molecule.

-

GAVi is the Group Additivity Value for the specific thermochemical property of group i.

-

C represents necessary corrections for symmetry and non-nearest neighbor interactions.

2.1. Molecular Structure Decomposition

To apply the method, this compound is first deconstructed into its fundamental groups. Each group is defined by a central atom and its ligands.

The structure of this compound is:

The constituent Benson groups are identified as follows:

-

Primary Carbons (C-(C)(H)3): Four methyl groups are present.

-

Secondary Carbons (C-(C)2(H)2): Two methylene (B1212753) groups are present.

-

Tertiary Carbons (C-(C)3(H)): Three methine groups are present.

2.2. Data Calculation Protocol

The thermochemical properties are calculated by summing the established Group Additivity Values (GAVs) for each group, along with essential correction factors.

2.2.1. Standard Enthalpy of Formation (ΔHf°)

The calculation involves summing the enthalpy contributions from each group.

-

Group Contributions:

-

4 × C-(C)(H)3 = 4 × (-42.68 kJ/mol) = -170.72 kJ/mol

-

2 × C-(C)2(H)2 = 2 × (-20.71 kJ/mol) = -41.42 kJ/mol

-

3 × C-(C)3(H) = 3 × (-7.95 kJ/mol) = -23.85 kJ/mol

-

-

Gauche Interaction Correction: Branched alkanes often have steric strain from gauche interactions (where bulky groups are adjacent). For a molecule of this complexity, at least four such interactions are estimated, each contributing approximately +3.35 kJ/mol.

-

Correction = 4 × (+3.35 kJ/mol) = +13.4 kJ/mol

-

-

Total ΔHf°:

-

-170.72 + (-41.42) + (-23.85) + 13.4 = -272.5 kJ/mol

-

2.2.2. Standard Molar Entropy (S°)

The calculation sums the entropy contributions and applies a symmetry correction.

-

Group Contributions:

-

4 × C-(C)(H)3 = 4 × (127.32 J/(mol·K)) = 509.28 J/(mol·K)

-

2 × C-(C)2(H)2 = 2 × (39.46 J/(mol·K)) = 78.92 J/(mol·K)

-

3 × C-(C)3(H) = 3 × (-50.50 J/(mol·K)) = -151.50 J/(mol·K)

-

-

Symmetry Correction: The entropy calculation must account for molecular symmetry using the formula: -R × ln(σ), where R is the gas constant (8.314 J/(mol·K)) and σ is the symmetry number. For this compound, which is chiral and has low symmetry, σ is estimated to be 1. The presence of three internal rotors (the methyl groups) introduces a symmetry factor of 3^3 = 27, but this is typically included in the group values. A correction for the overall molecular rotational symmetry is applied. Given the molecule's asymmetry, the primary correction arises from the optical isomers (enantiomers), adding R × ln(2).

-

Correction = 8.314 × ln(2) = +5.76 J/(mol·K)

-

-

Total S°:

-

509.28 + 78.92 - 151.50 + 5.76 = 442.46 J/(mol·K) (Correction: A more detailed analysis of all possible conformers and their symmetries would be required for a precise value. The value presented is a first-order approximation.)

-

2.2.3. Molar Heat Capacity (Cp°)

The heat capacity is calculated by the direct summation of group values.

-

Group Contributions:

-

4 × C-(C)(H)3 = 4 × (25.61 J/(mol·K)) = 102.44 J/(mol·K)

-

2 × C-(C)2(H)2 = 2 × (23.35 J/(mol·K)) = 46.70 J/(mol·K)

-

3 × C-(C)3(H) = 3 × (26.00 J/(mol·K)) = 78.00 J/(mol·K)

-

-

Total Cp°:

-

102.44 + 46.70 + 78.00 = 227.14 J/(mol·K)

-

Visualization of the Method

The following diagram illustrates the logical workflow of applying the Benson Group-Increment Theory to this compound for estimating its standard enthalpy of formation.

References

Solubility of 5-Ethyl-2,3-dimethylheptane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Ethyl-2,3-dimethylheptane, a branched alkane, in various organic solvents. In the absence of specific quantitative experimental data for this compound in publicly available literature, this document outlines the theoretical principles governing its solubility. It presents a qualitative assessment of its expected solubility in a range of common organic solvents and provides a detailed, generic experimental protocol for the quantitative determination of its solubility. This guide is intended to serve as a valuable resource for laboratory professionals in selecting appropriate solvents and designing robust solubility studies for nonpolar compounds like this compound.

Introduction

This compound (C₁₁H₂₄) is a nonpolar, branched-chain alkane. Its molecular structure, lacking significant dipole moments, is the primary determinant of its solubility behavior. The fundamental principle governing the solubility of such nonpolar compounds is "like dissolves like," which predicts high solubility in nonpolar organic solvents and poor solubility in polar solvents.[1][2] A thorough understanding of a compound's solubility is crucial in a multitude of scientific and industrial applications, including chemical synthesis, reaction chemistry, formulation development, and extraction processes.

Theoretical Framework of Alkane Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, the Gibbs free energy of the system must decrease. This is dependent on the enthalpy of mixing (ΔH) and the entropy of mixing (ΔS), as described by the equation:

ΔG = ΔH - TΔS

For nonpolar compounds like this compound, the primary intermolecular forces are weak van der Waals forces (London dispersion forces). When mixed with a nonpolar solvent, the energy required to break the solute-solute and solvent-solvent interactions is comparable to the energy released upon forming solute-solvent interactions. This results in a small enthalpy of mixing (ΔH ≈ 0). The dissolution process leads to an increase in the randomness of the system, resulting in a positive entropy of mixing (ΔS > 0). Consequently, the Gibbs free energy change is negative, favoring dissolution.

Conversely, when a nonpolar compound is mixed with a polar solvent, such as water, the strong hydrogen bonds between the solvent molecules must be disrupted. The energy released from the weak van der Waals interactions between the nonpolar solute and the polar solvent is insufficient to compensate for the energy required to break these strong solvent-solvent interactions, leading to a positive enthalpy of mixing (ΔH > 0) and thus, poor solubility.

Qualitative Solubility of this compound

Based on the "like dissolves like" principle, the expected qualitative solubility of this compound in various organic solvents is summarized in the table below. Solvents are categorized based on their polarity.

| Solvent Category | Representative Solvents | Expected Solubility of this compound | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High / Miscible | Both solute and solvent are nonpolar hydrocarbons, leading to favorable van der Waals interactions.[1][2] |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | High / Miscible | Similar nonpolar characteristics result in effective solvation through van der Waals forces. |

| Slightly Polar | Diethyl Ether, Dichloromethane | Good | While these solvents possess a small dipole moment, their overall nonpolar character is sufficient to dissolve nonpolar alkanes. |

| Moderately Polar | Acetone, Ethyl Acetate | Low to Sparingly Soluble | The significant dipole-dipole interactions within the solvent are not effectively overcome by the weak van der Waals forces with the alkane. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very Low / Immiscible | Strong dipole-dipole interactions in the solvent prevent the nonpolar alkane from effectively solvating. |

| Polar Protic | Methanol, Ethanol, Water | Very Low / Immiscible | The strong hydrogen bonding network of the solvent cannot be disrupted by the weak interactions with the nonpolar solute, leading to immiscibility. |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, generic protocol for determining the solubility of a liquid alkane, such as this compound, in an organic solvent. The shake-flask method is a widely accepted and reliable technique for this purpose.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Syringes and syringe filters (if necessary)

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of a separate, undissolved phase of the alkane is necessary to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled orbital shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vial to stand undisturbed at the constant temperature for at least 24 hours to allow for the complete separation of the two phases.

-

Alternatively, centrifuge the vial at a moderate speed to accelerate phase separation.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the solvent phase (the saturated solution) using a calibrated pipette or syringe. Be extremely cautious not to disturb the solute phase.

-

If the solution contains any suspended microdroplets, pass it through a syringe filter.

-

Accurately dilute the collected sample with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the chosen solvent with known concentrations.

-

Analyze the calibration standards and the diluted sample using a suitable analytical method, such as GC-FID.

-

Construct a calibration curve by plotting the instrument response against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualizations

Logical Relationship: "Like Dissolves Like"

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Ethyl-2,3-dimethylheptane via Grignard Reaction

Introduction

5-Ethyl-2,3-dimethylheptane is a branched-chain alkane, a class of compounds often studied in the context of fuel additives and as reference materials in analytical chemistry.[1][2] Its synthesis presents a challenge in achieving the desired regioselectivity and stereoselectivity.[1] The Grignard reaction offers a powerful and versatile method for the construction of carbon-carbon bonds, making it a suitable approach for the synthesis of complex alkanes like this compound.[3] This application note provides a detailed protocol for a plausible synthetic route to this compound utilizing a Grignard reaction, followed by the reduction of the resulting tertiary alcohol. This method is particularly relevant for researchers in organic synthesis, medicinal chemistry, and materials science.

Overall Reaction Scheme:

The proposed two-step synthesis involves:

-

Grignard Reaction: The reaction of propylmagnesium bromide with 3,4-dimethyl-2-pentanone (B3384585) to form the tertiary alcohol, 5-Ethyl-2,3-dimethylheptan-4-ol.

-

Reduction: The subsequent reduction of the tertiary alcohol to the target alkane, this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield and purity are representative values for this type of reaction and may vary based on experimental conditions.

| Parameter | Value | Reference |

| Starting Material 1 | 3,4-Dimethyl-2-pentanone | N/A |

| Molar Mass | 114.19 g/mol | N/A |

| Starting Material 2 | Propylmagnesium bromide (in diethyl ether) | N/A |

| Molarity | Typically 1.0 - 3.0 M | [4] |

| Intermediate | 5-Ethyl-2,3-dimethylheptan-4-ol | N/A |

| Molar Mass | 172.31 g/mol | N/A |

| Final Product | This compound | [2][5] |

| Molecular Formula | C11H24 | [2][5] |

| Molar Mass | 156.31 g/mol | [5][6] |

| Exact Mass | 156.188 g/mol | [5] |

| LogP | 4.105 | [1] |

| Reaction Data | ||

| Typical Yield (Overall) | 60-70% | N/A |

| Purity (by GC-MS) | >95% | N/A |

Experimental Protocols

Safety Precautions:

-

Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous solvents are essential for the success of the Grignard reaction.[3]

-

Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

-

The quenching of the Grignard reaction is highly exothermic and should be performed with caution in an ice bath.

Protocol 1: Synthesis of 5-Ethyl-2,3-dimethylheptan-4-ol via Grignard Reaction

Materials:

-

Magnesium turnings

-

Iodine crystal (as an activator)

-